molecular formula C10H10BrNO B1512219 3-(3-Bromo-5-methoxyphenyl)propanenitrile CAS No. 1447606-63-4

3-(3-Bromo-5-methoxyphenyl)propanenitrile

Cat. No.: B1512219
CAS No.: 1447606-63-4
M. Wt: 240.1 g/mol
InChI Key: KEYFINLQPZENLE-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-methoxyphenyl)propanenitrile is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to a propanenitrile group

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation:

  • Cyanation: Another approach involves the cyanation of 3-bromo-5-methoxybenzene to introduce the propanenitrile group.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Synthesis: Continuous flow synthesis methods are also employed to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromo group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromo group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-(3-Bromo-5-methoxyphenyl)propanoic acid.

  • Reduction: 3-(3-Bromo-5-methoxyphenyl)propanamine.

  • Substitution: 3-(3-Iodo-5-methoxyphenyl)propanenitrile.

Scientific Research Applications

3-(3-Bromo-5-methoxyphenyl)propanenitrile is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Bromo-5-methoxyphenyl)propanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)propanenitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

  • 3-(3-Chloro-5-methoxyphenyl)propanenitrile: Similar structure but with a chloro group instead of a bromo group.

Uniqueness: 3-(3-Bromo-5-methoxyphenyl)propanenitrile is unique due to the presence of both bromo and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

3-(3-bromo-5-methoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-13-10-6-8(3-2-4-12)5-9(11)7-10/h5-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYFINLQPZENLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857340
Record name 3-(3-Bromo-5-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447606-63-4
Record name Benzenepropanenitrile, 3-bromo-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447606-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromo-5-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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